1-(6-Methylpyridin-2-yl)cyclopropanecarboxylic acid
Description
1-(6-Methylpyridin-2-yl)cyclopropanecarboxylic acid is a cyclopropane-containing carboxylic acid derivative with a pyridine ring substituted at the 6-position by a methyl group. This compound is structurally characterized by the fusion of a rigid cyclopropane ring and a heteroaromatic pyridine system, which imparts unique electronic and steric properties.
Properties
IUPAC Name |
1-(6-methylpyridin-2-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7-3-2-4-8(11-7)10(5-6-10)9(12)13/h2-4H,5-6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URIQHKLFYYBLEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2(CC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101221789 | |
| Record name | 1-(6-Methyl-2-pyridinyl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101221789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060806-13-4 | |
| Record name | 1-(6-Methyl-2-pyridinyl)cyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060806-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Methyl-2-pyridinyl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101221789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(6-Methylpyridin-2-yl)cyclopropanecarboxylic acid is a compound with the molecular formula C10H11NO2 and a molecular weight of approximately 177.2 g/mol. Its structure features a cyclopropane ring attached to a carboxylic acid group and a pyridine ring with a methyl substituent at the 6-position. This unique arrangement contributes to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may affect various biochemical pathways, including:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects against various diseases .
- Cell Cycle Regulation : The compound may induce cell cycle arrest and apoptosis in cancer cells by modulating proteins associated with these processes.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. It has been evaluated for its effectiveness against pathogenic bacteria, showing potential as an adjuvant in antibiotic therapies. In vitro studies have demonstrated its ability to enhance the efficacy of existing antibiotics against resistant strains .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. Initial findings suggest that while it exhibits antimicrobial activity, careful consideration must be given to its cytotoxic effects on eukaryotic cells. Compounds with similar structures have shown varying degrees of toxicity, necessitating further investigation into the therapeutic index of this compound .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds. Below is a comparison table highlighting key features:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(Pyridin-2-yl)propanoic acid | Pyridine ring with a propanoic acid group | Different carbon chain length |
| 1-(5-Methylpyridin-2-yl)cyclopropanecarboxylic acid | Similar cyclopropane structure but different methyl position | Potentially different biological effects |
| 4-(Methylpyridin-2-yl)butanoic acid | Contains a butanoic acid instead of cyclopropane | Longer carbon chain may influence activity |
This comparison illustrates how variations in structure can lead to different biological activities, emphasizing the distinctiveness of this compound within this class of compounds.
Case Study: Antimicrobial Efficacy
A recent study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition at low concentrations, suggesting its potential as an effective antimicrobial agent when used in combination with traditional antibiotics. The study also highlighted its low cytotoxicity profile, making it a promising candidate for further development .
Research Findings on Enzyme Inhibition
Another research effort focused on the inhibition of O-Acetylserine sulfhydrylase (OASS), an enzyme critical for cysteine biosynthesis. The compound demonstrated competitive inhibition, indicating that it could interfere with metabolic pathways essential for bacterial survival. This finding supports its potential application as an antibiotic adjuvant .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of 1-(6-Methylpyridin-2-yl)cyclopropanecarboxylic acid exhibit significant anticancer properties. For instance, a study demonstrated that modifications of this compound could lead to enhanced activity against specific cancer cell lines, including pancreatic ductal adenocarcinoma. The mechanism involves the inhibition of certain oncogenes, thereby reducing tumor growth and proliferation (Marchetti et al., 2018).
2. Antimicrobial Properties
Another area of interest is the antimicrobial efficacy of this compound. Studies have shown that certain derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics (Gupta et al., 2015).
Material Science Applications
1. Organic Electronics
this compound has been utilized in the synthesis of novel organic semiconductors. These materials are crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating this compound into polymer matrices can enhance charge transport properties, leading to improved device performance (Goto et al., 2015).
2. Photovoltaic Applications
The compound has also been explored for its potential use in solar energy conversion technologies. Its ability to form π-conjugated systems makes it suitable for use as an electron acceptor in bulk heterojunction solar cells, which can significantly improve the efficiency of energy conversion processes (Lin et al., 2010).
Data Tables
| Application Area | Specific Use Case | Reference |
|---|---|---|
| Medicinal Chemistry | Anticancer agent targeting pancreatic cancer | Marchetti et al., 2018 |
| Medicinal Chemistry | Antimicrobial agent against bacterial strains | Gupta et al., 2015 |
| Material Science | Organic semiconductors for OLEDs | Goto et al., 2015 |
| Material Science | Electron acceptor in OPVs | Lin et al., 2010 |
Case Studies
Case Study 1: Anticancer Activity
In a controlled study, various derivatives of this compound were synthesized and tested against pancreatic ductal adenocarcinoma cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with some derivatives showing IC50 values lower than standard chemotherapeutic agents.
Case Study 2: Organic Electronics
A series of experiments were conducted to evaluate the performance of organic photovoltaic cells incorporating this compound as an electron acceptor. The devices demonstrated a significant increase in power conversion efficiency compared to devices using traditional materials, highlighting the compound's potential in next-generation solar technologies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Pyridine Derivatives
1-(6-Chloropyridin-2-yl)cyclopropanecarboxylic Acid
- Molecular Formula: C₉H₈ClNO₂
- Molecular Weight : 197.62 g/mol
- Key Differences : Replacing the methyl group with chlorine alters electronic properties (chlorine is electron-withdrawing vs. methyl’s electron-donating effect). This substitution increases molecular weight by ~34 g/mol compared to the methyl analog (estimated) and may influence solubility and binding affinity in biological systems .
1-(5-Methoxypyridin-2-yl)cyclopropanecarboxylic Acid
- Molecular Formula: C₁₀H₁₁NO₃
- Molecular Weight : 193.2 g/mol
- Key Differences : The methoxy group at the pyridine’s 5-position introduces steric bulk and enhances hydrophilicity compared to the methyl group. This modification could impact metabolic stability or pharmacokinetics .
1-(5-Methylpyridin-2-yl)cyclopropanecarboxylic Acid (CAS 1402232-84-1)
- Similarity Score : 0.92 (structural similarity to the parent compound)
Cyclopropanecarboxylic Acids with Aromatic Substituents
1-(4-Chlorophenyl)cyclopropanecarboxylic Acid
- Key Differences : The phenyl group (vs. pyridine) reduces nitrogen-mediated hydrogen bonding, while the chloro substituent enhances lipophilicity (LogP ~3.22 for dichlorophenyl analogs) .
1-(2,4-Dichlorophenyl)cyclopropanecarboxylic Acid
Heterocyclic Variants
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic Acid
- Molecular Formula : C₁₁H₁₅N₃O₂
- Melting Point : 185–186.5°C
- Key Differences : Replacing pyridine with pyrazine introduces additional nitrogen atoms, altering electronic distribution and hydrogen-bonding capacity. The piperidine ring adds conformational flexibility absent in cyclopropane derivatives .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | LogP (Estimated) |
|---|---|---|---|---|---|
| 1-(6-Methylpyridin-2-yl)cyclopropanecarboxylic acid | 1402232-84-1 | C₁₀H₁₁NO₂ | 177.2 | 6-Methylpyridin-2-yl | ~1.8 |
| 1-(6-Chloropyridin-2-yl)cyclopropanecarboxylic acid | 1060811-78-0 | C₉H₈ClNO₂ | 197.62 | 6-Chloropyridin-2-yl | ~2.1 |
| 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid | 84604-70-6 | C₁₀H₈Cl₂O₂ | 231.076 | 2,4-Dichlorophenyl | 3.22 |
| 1-(5-Methoxypyridin-2-yl)cyclopropanecarboxylic acid | 1282549-26-1 | C₁₀H₁₁NO₃ | 193.2 | 5-Methoxypyridin-2-yl | ~1.5 |
Research Findings and Implications
- Steric Effects : Substituents at the 5- or 6-position of pyridine modulate steric hindrance around the cyclopropane ring, affecting binding to hydrophobic pockets .
- Biological Relevance : Chlorophenyl and dichlorophenyl analogs exhibit higher LogP values, suggesting utility in central nervous system (CNS) drug development where lipophilicity is critical .
Q & A
Q. How can isotopic labeling (²H, ¹³C) aid in metabolic pathway tracing?
- Isotope Incorporation : Synthesize deuterated analogs via H/D exchange catalyzed by Pd/C in D₂O. Use ¹³C-labeled cyclopropane precursors (e.g., ¹³C-sodium acetate) to track incorporation into metabolites via NMR or mass spectrometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
